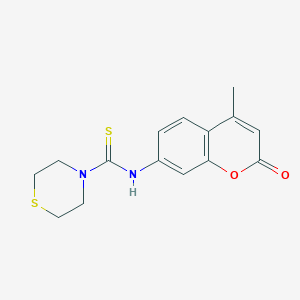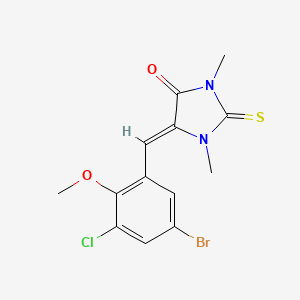![molecular formula C24H25ClN2O B4575503 8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-methylphenyl)quinoline](/img/structure/B4575503.png)
8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-methylphenyl)quinoline
Overview
Description
8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-methylphenyl)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of quinoline derivatives and is known for its diverse pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has demonstrated the synthesis and transformation of related quinoline compounds through various chemical reactions. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines via 1,3-dipolar cycloaddition reactions reveals a pathway for generating related quinoline derivatives, highlighting a reaction mechanism that could be relevant for synthesizing 8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-methylphenyl)quinoline derivatives (Kim et al., 1990). Similarly, studies on the structural characteristics of quinoline derivatives, such as through X-ray crystallography, provide foundational knowledge for understanding the molecular conformation and potential reactivity of such compounds (Ullah & Stoeckli-Evans, 2014).
Catalytic Applications
The development of organochromium complexes using quinoline ligands illustrates the potential of quinoline derivatives in catalysis, particularly for ethylene trimerization, suggesting a realm of industrial application for related compounds (Ronellenfitsch et al., 2014).
Spectroscopic Characterization and Molecular Structure
DFT and TD-DFT/PCM calculations have been employed to analyze the molecular structure and spectroscopic characteristics of quinoline derivatives, offering insights into their electronic structure, NLO properties, and potential applications in materials science (Wazzan et al., 2016).
Potential for DNA Detection
The synthesis and characterization of novel benzimidazo[1,2-a]quinolines with potential as fluorescent probes for DNA detection highlight the biological and biochemical application spectrum of quinoline derivatives. Such compounds exhibit enhanced fluorescence in the presence of ct-DNA, underscoring their utility in biological research and diagnostics (Perin et al., 2011).
Anticancer Activity
Quinoline compounds, including those with structural similarities to this compound, have been explored for their anticancer activities. The broad spectrum of biological activities, facilitated by synthetic versatility, allows for the generation of structurally diverse derivatives with potential anticancer applications (Solomon & Lee, 2011).
Properties
IUPAC Name |
[8-chloro-2-(2-methylphenyl)quinolin-4-yl]-(2,6-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O/c1-15-8-4-5-11-18(15)22-14-20(19-12-7-13-21(25)23(19)26-22)24(28)27-16(2)9-6-10-17(27)3/h4-5,7-8,11-14,16-17H,6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJSSMHSAOOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4575420.png)
![methyl 3-({3-[2-(2-hydroxy-1-naphthoyl)carbonohydrazonoyl]-1H-indol-1-yl}methyl)benzoate](/img/structure/B4575439.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4575441.png)
![N,N'-[(3-phenoxyphenyl)methylene]dibenzamide](/img/structure/B4575442.png)

![3,5-bis{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-isothiazolecarbonitrile](/img/structure/B4575453.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4575456.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methylphenyl)thiourea](/img/structure/B4575465.png)


![methyl 2-({4-[(3-phenyl-2-butenoyl)amino]benzoyl}amino)benzoate](/img/structure/B4575474.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4575492.png)
![N-(4-chlorobenzyl)-N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B4575495.png)
![2,4-dichloro-N-[4-chloro-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4575522.png)
